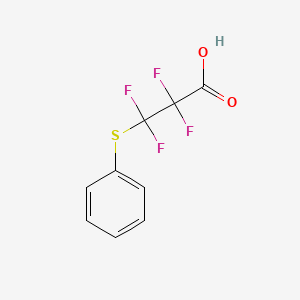

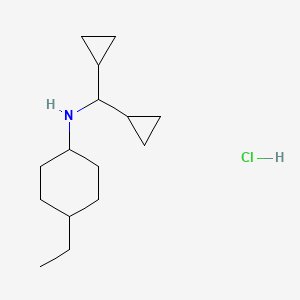

2,2,3,3-Tetrafluoro-3-(phenylthio)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrafluoropropionic acid is a type of fluorinated compound. These compounds are known for their high stability, resistance to degradation, and unique physical and chemical properties .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of specialized techniques and reagents. For example, tetrafluoropropionic acid can be synthesized through various methods, including the fluorination of corresponding hydrocarbon precursors .Molecular Structure Analysis

The molecular structure of a tetrafluoropropionic acid would typically consist of a three-carbon backbone with two fluorine atoms attached to each of the last two carbons .Physical And Chemical Properties Analysis

Fluorinated compounds are known for their unique physical and chemical properties, including high thermal and chemical stability, low reactivity, and resistance to degradation .科学的研究の応用

Advanced Oxidation Processes for Wastewater Treatment

2,2,3,3-Tetrafluoro-1-propanol (TFP), closely related to the compound , has been extensively used as a solvent in CD-R and DVD-R fabrication due to its fluorinated alkyl-chain configuration. However, its non-biodegradable nature poses significant environmental risks. Research by Shih et al. (2013) on the mineralization and defluoridation of TFP through UV oxidation in a novel three-phase fluidized bed reactor demonstrates an efficient method for treating TFP wastewater, achieving over 99.95% TOC removal and 99% fluoride removal, indicating potential applications in environmental cleanup processes (Shih, Tsai, & Huang, 2013).

Electrocatalytic Production of High-Value Chemicals

Wang et al. (2014) explored the green and highly selective oxidation of TFP to produce sodium 2,2,3,3-tetrafluoropropionate (STFP), a valuable chemical, using a functional electrocatalytic reactor. This process achieved a TFP conversion of 91.9% with a selectivity to STFP over 99.9%, highlighting the compound's potential in the synthesis of high-value chemicals through sustainable methods (Wang, Wang, Li, Bin, Yin, Kang, & He, 2014).

Environmental Impact of Fluorinated Alternatives

Heydebreck et al. (2015) investigated the occurrence and distribution of fluorinated alternatives, including 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid (HFPO-DA), in European and Chinese river/estuary systems. This study revealed significant pollution from industrial sources, emphasizing the need for stringent environmental monitoring and regulation of fluorinated substances (Heydebreck, Tang, Xie, & Ebinghaus, 2015).

Aquatic Hazard and Bioaccumulation Studies

Research by Hoke et al. (2016) on ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate demonstrated low concern for aquatic hazard and bioconcentration in aquatic organisms. This study supports the environmental product stewardship assessment, suggesting the substance's lower impact on aquatic life compared to long-chain perfluoroalkyl acids (Hoke, Ferrell, Sloman, Buck, & Buxton, 2016).

作用機序

Safety and Hazards

将来の方向性

特性

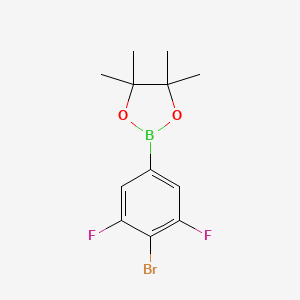

IUPAC Name |

2,2,3,3-tetrafluoro-3-phenylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2S/c10-8(11,7(14)15)9(12,13)16-6-4-2-1-3-5-6/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYNERRAIMGYBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(C(C(=O)O)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

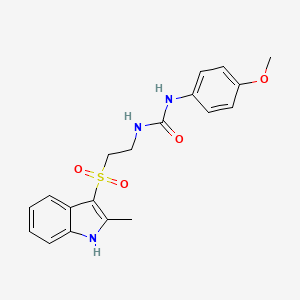

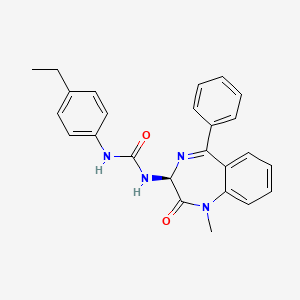

![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2598902.png)

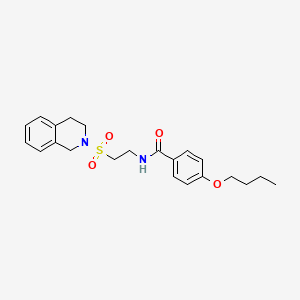

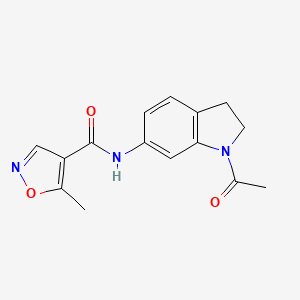

![ethyl 2-(6-chloro-2-oxo-2H-chromen-3-yl)-4-oxo-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2598906.png)

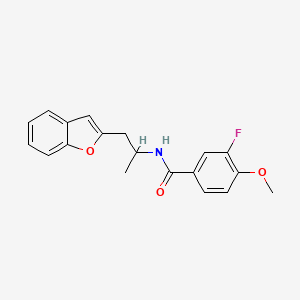

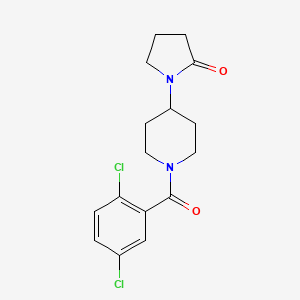

![2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2598909.png)